4-(3-Phenylquinoxalin-2-yl)phenol
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Overview
Description
4-(3-Phenylquinoxalin-2-yl)phenol is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound consists of a quinoxaline ring substituted with a phenyl group at the 3-position and a phenol group at the 4-position.
Preparation Methods
The synthesis of 4-(3-Phenylquinoxalin-2-yl)phenol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-diketones or α-hydroxy ketones in the presence of a catalyst such as sulfated polyborate under solvent-free conditions . This method offers high yields, short reaction times, and is environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(3-Phenylquinoxalin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, dihydroquinoxalines, and halogenated derivatives.
Scientific Research Applications
4-(3-Phenylquinoxalin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 4-(3-Phenylquinoxalin-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s phenol group can also participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its biological activity.
Comparison with Similar Compounds
4-(3-Phenylquinoxalin-2-yl)phenol can be compared with other similar compounds such as:
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Phenylquinoxaline: A quinoxaline derivative with a phenyl group substitution. The uniqueness of this compound lies in its combined structural features of quinoxaline and phenol, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-20/h1-13,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRLMGCJPKOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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